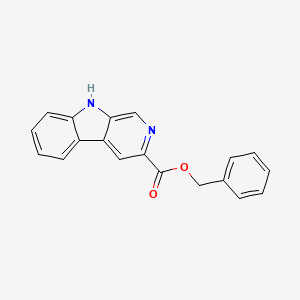
Benzyl 9H-beta-carboline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 9H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have a tricyclic structure, consisting of a pyridine ring fused to an indole ring. These compounds are found in various natural sources and have been studied for their potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9H-beta-carboline-3-carboxylate typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with benzaldehyde to form a tetrahydro-beta-carboline intermediate. This intermediate is then oxidized to form the beta-carboline structure, followed by esterification with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
Benzyl 9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an antiparasitic agent, particularly against Leishmania species.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl 9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. Beta-carbolines are known to act on the GABA-A receptor complex, where they can function as inverse agonists or antagonists. This interaction can modulate neurotransmitter activity, leading to effects on anxiety, memory, and seizures . Additionally, the compound may inhibit enzymes like monoamine oxidase (MAO), affecting the levels of neurotransmitters such as serotonin and dopamine .
相似化合物的比较
Similar Compounds
Methyl beta-carboline-3-carboxylate: Known for its anxiogenic and memory-enhancing effects at low doses.
Harmine: A natural beta-carboline with neuroprotective and antidepressant properties.
Pinoline: Another beta-carboline derivative with potential effects on sleep and mood regulation.
Uniqueness
Benzyl 9H-beta-carboline-3-carboxylate is unique due to its specific benzyl ester functional group, which may confer distinct pharmacological properties compared to other beta-carboline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
78538-68-8 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |
InChI 键 |
RIBGRHBSANWOGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



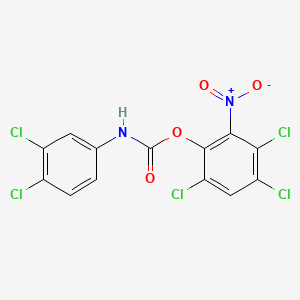
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
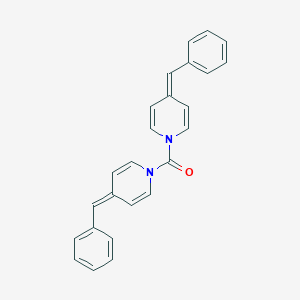
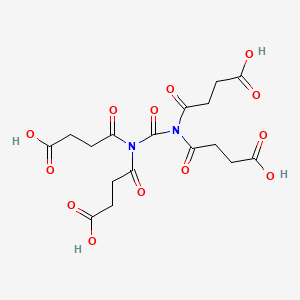

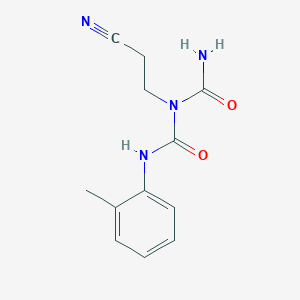
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
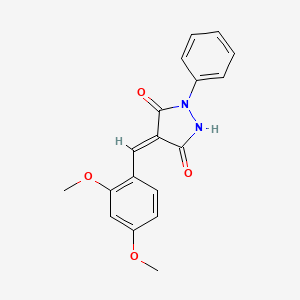
silane](/img/structure/B14445172.png)
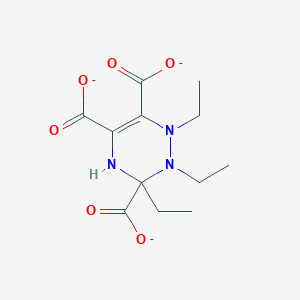
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)

![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
